molecular formula C17H16Cl2N2O4S2 B7551892 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid

5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid

Cat. No. B7551892
M. Wt: 447.4 g/mol
InChI Key: FWFOMXKWFJZCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid (DTMB) is a chemical compound that is widely used in scientific research for its various applications. DTMB has a unique structure that makes it an effective tool for studying the mechanisms of action of various biological processes. In

Mechanism of Action

5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid works by inhibiting the activity of certain enzymes and proteins, which can have a variety of effects on biological processes. For example, 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid can inhibit the activity of the enzyme carbonic anhydrase, which plays a key role in the regulation of acid-base balance in the body. By inhibiting this enzyme, 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid can disrupt this balance and lead to a variety of physiological effects.
Biochemical and Physiological Effects
5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid has a variety of biochemical and physiological effects, depending on the specific biological process being studied. For example, 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid can inhibit the activity of the enzyme carbonic anhydrase, leading to changes in acid-base balance and electrolyte levels in the body. 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid can also inhibit the activity of certain receptors, leading to changes in neurotransmitter levels and signaling pathways in the brain.

Advantages and Limitations for Lab Experiments

5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid has several advantages for use in lab experiments. It is a highly specific inhibitor of certain enzymes and proteins, making it an effective tool for studying these processes. 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid is also relatively easy to synthesize and purify, making it readily available for use in research. However, 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid does have some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.

Future Directions

There are several future directions for research on 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid. One area of interest is the development of new synthesis methods that can produce 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid more efficiently and with higher yields. Another area of interest is the development of new applications for 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid, such as its use in the study of protein-protein interactions and enzyme activity in complex biological systems. Finally, researchers are also interested in exploring the potential therapeutic applications of 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid, including its use as a drug for the treatment of various diseases and conditions.
Conclusion
In conclusion, 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid is a chemical compound that is widely used in scientific research for its various applications. 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid has a unique structure that makes it an effective tool for studying the mechanisms of action of various biological processes. While 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid has several advantages for use in lab experiments, it also has some limitations. However, with continued research, 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid has the potential to be an important tool in drug discovery and development and the study of complex biological systems.

Synthesis Methods

5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid can be synthesized using a variety of methods, including the reaction of 2-thiomorpholin-4-ylbenzoic acid with 3,5-dichlorobenzenesulfonyl chloride. This method yields a high-quality product that can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid is widely used in scientific research for its various applications. It is commonly used to study the mechanisms of action of various biological processes, including protein-protein interactions, enzyme activity, and receptor-ligand binding. 5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid can also be used to study the effects of various drugs on these processes, making it an important tool in drug discovery and development.

properties

IUPAC Name

5-[(3,5-dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S2/c18-11-7-12(19)9-14(8-11)27(24,25)20-13-1-2-16(15(10-13)17(22)23)21-3-5-26-6-4-21/h1-2,7-10,20H,3-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFOMXKWFJZCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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